

# Application Notes and Protocols for O-Phospho-DL-threonine in Mass Spectrometry

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## Compound of Interest

Compound Name: *O-Phospho-DL-threonine*

Cat. No.: B555207

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## Introduction

Protein phosphorylation is a critical post-translational modification (PTM) that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. [1][2][3] The phosphorylation of threonine residues, alongside serine and tyrosine, is a key event in many signaling pathways. [1][3] Mass spectrometry has emerged as an indispensable tool for the identification and quantification of protein phosphorylation, providing unparalleled sensitivity and specificity. [4][5]

**O-Phospho-DL-threonine** serves as a crucial standard for mass spectrometry-based phosphoproteomics. As a well-characterized phosphoamino acid, it is instrumental in method development, instrument calibration, and as a quality control standard to ensure the accuracy and reproducibility of phosphopeptide analysis. This document provides detailed application notes and protocols for the use of **O-Phospho-DL-threonine** as a standard in mass spectrometry workflows.

## Application Notes

**O-Phospho-DL-threonine** is a synthetic amino acid derivative that can be used in various applications within a mass spectrometry workflow:

- **Mass Spectrometer Calibration:** The known monoisotopic mass of **O-Phospho-DL-threonine** allows for the calibration of mass spectrometers to ensure high mass accuracy, which is critical for confident phosphopeptide identification.

- **Fragmentation Analysis:** The predictable fragmentation pattern of **O-Phospho-DL-threonine** under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be used to optimize fragmentation parameters for phosphopeptides.[\[6\]](#)[\[7\]](#) A characteristic neutral loss of phosphoric acid (98 Da) is a hallmark of phosphoserine and phosphothreonine fragmentation.[\[6\]](#)[\[7\]](#)
- **Liquid Chromatography (LC) Method Development:** **O-Phospho-DL-threonine** can be used to develop and optimize LC methods for the separation of phosphopeptides. Its retention time can serve as a benchmark for hydrophilic phosphopeptides that are often challenging to retain on standard reversed-phase columns.
- **Enrichment Strategy Evaluation:** The efficiency of phosphopeptide enrichment techniques, such as Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO<sub>2</sub>) chromatography, can be assessed by spiking a known amount of **O-Phospho-DL-threonine** into a complex sample and measuring its recovery.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Quantitative Analysis:** While not a peptide, isotopically labeled **O-Phospho-DL-threonine** can be used in conjunction with unlabeled standard to develop and validate quantitative assays for phosphoamino acids.

## Quantitative Data

The following table summarizes the key quantitative data for **O-Phospho-DL-threonine** relevant to mass spectrometry.

Property	Value	Notes
Chemical Formula	C <sub>4</sub> H <sub>10</sub> NO <sub>6</sub> P	[12]
Molecular Weight	199.10 g/mol	[12]
Monoisotopic Mass	199.0245 Da	Calculated
Precursor Ion (m/z) [M+H] <sup>+</sup>	200.0318	For positive ion mode ESI-MS
Precursor Ion (m/z) [M-H] <sup>-</sup>	198.0172	For negative ion mode ESI-MS
Characteristic Neutral Loss (CID/HCD)	-98 Da (H <sub>3</sub> PO <sub>4</sub> )	A common fragmentation pathway for phosphoserine and phosphothreonine containing peptides.[6][7]
Key Fragment Ion (m/z) [M+H-H <sub>3</sub> PO <sub>4</sub> ] <sup>+</sup>	102.0555	Resulting from the neutral loss of phosphoric acid.

## Experimental Protocols

### Protocol 1: Preparation of O-Phospho-DL-threonine Standard Stock Solution

- Reagents and Materials:
  - **O-Phospho-DL-threonine** powder (≥97.0% purity)[12]
  - LC-MS grade water
  - LC-MS grade acetonitrile (ACN)
  - Formic acid (FA), LC-MS grade
  - Low-binding microcentrifuge tubes[8]
- Procedure:
  1. Accurately weigh 1 mg of **O-Phospho-DL-threonine** powder.

2. Dissolve the powder in 1 mL of LC-MS grade water to prepare a 1 mg/mL stock solution.
3. Vortex briefly to ensure complete dissolution.
4. Store the stock solution at -20°C for long-term stability.[\[12\]](#)
5. Prepare working solutions by diluting the stock solution in a solvent appropriate for your LC-MS method (e.g., 0.1% formic acid in water).

## Protocol 2: Direct Infusion Mass Spectrometry Analysis

- Objective: To determine the accurate mass and fragmentation pattern of the **O-Phospho-DL-threonine** standard.
- Instrumentation:
  - High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)
  - Syringe pump
- Procedure:
  1. Prepare a 1 µg/mL working solution of **O-Phospho-DL-threonine** in 50% ACN, 0.1% FA.
  2. Set up the syringe pump to infuse the solution at a flow rate of 5-10 µL/min.
  3. Acquire full scan mass spectra (MS1) in both positive and negative ion modes to determine the m/z of the precursor ions.
  4. Perform tandem mass spectrometry (MS/MS) on the [M+H]<sup>+</sup> precursor ion (m/z 200.0318).
  5. Vary the collision energy (CID or HCD) to observe the fragmentation pattern, paying close attention to the neutral loss of 98 Da.

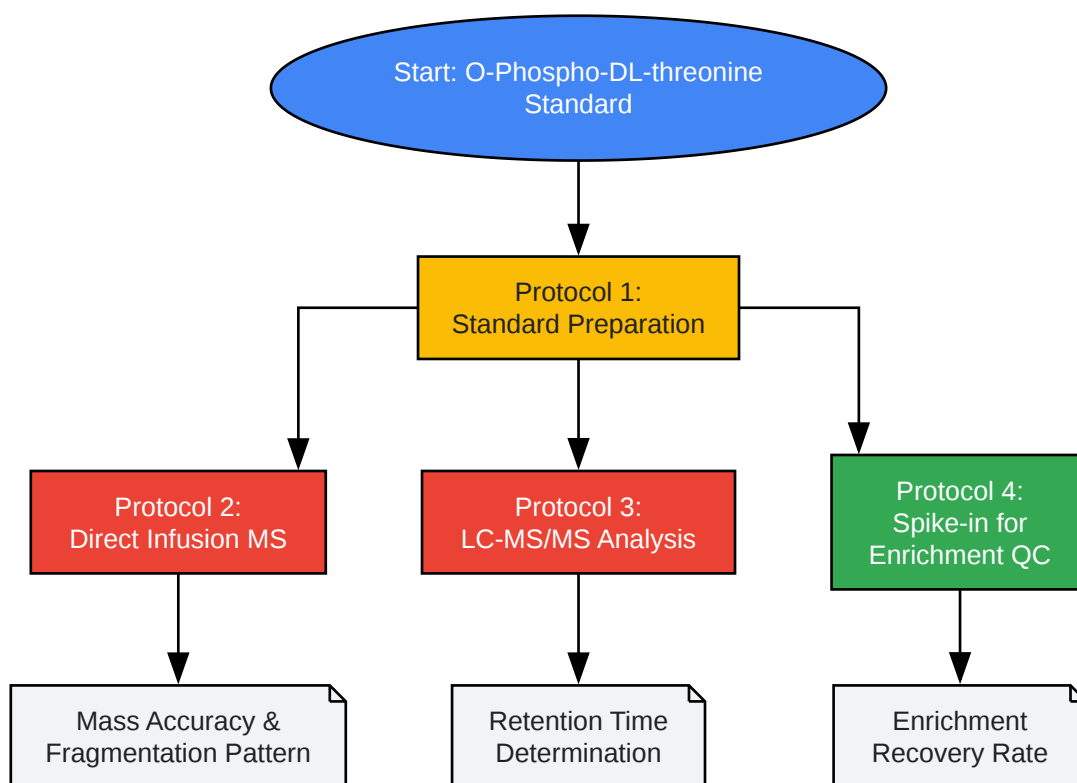
## Protocol 3: LC-MS/MS Analysis for Retention Time Determination

- Objective: To determine the retention time of **O-Phospho-DL-threonine** on a reversed-phase LC column.
- Instrumentation and Columns:
  - Nano-liquid chromatography system
  - Reversed-phase C18 column
  - High-resolution tandem mass spectrometer
- LC Conditions (Example):
  - Mobile Phase A: 0.1% Formic Acid in Water
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  - Gradient: 2-35% B over 30 minutes
  - Flow Rate: 300 nL/min
  - Injection Volume: 1 µL of a 1 µg/mL solution
- MS Method:
  - Acquisition Mode: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM)[4]
  - Full Scan (MS1) Range: m/z 150-1000
  - MS/MS: Target the precursor ion m/z 200.0318 and acquire fragment spectra.
- Data Analysis:
  - Extract the ion chromatogram for m/z 200.0318 to determine the retention time.

## Protocol 4: Evaluation of Phosphopeptide Enrichment Efficiency

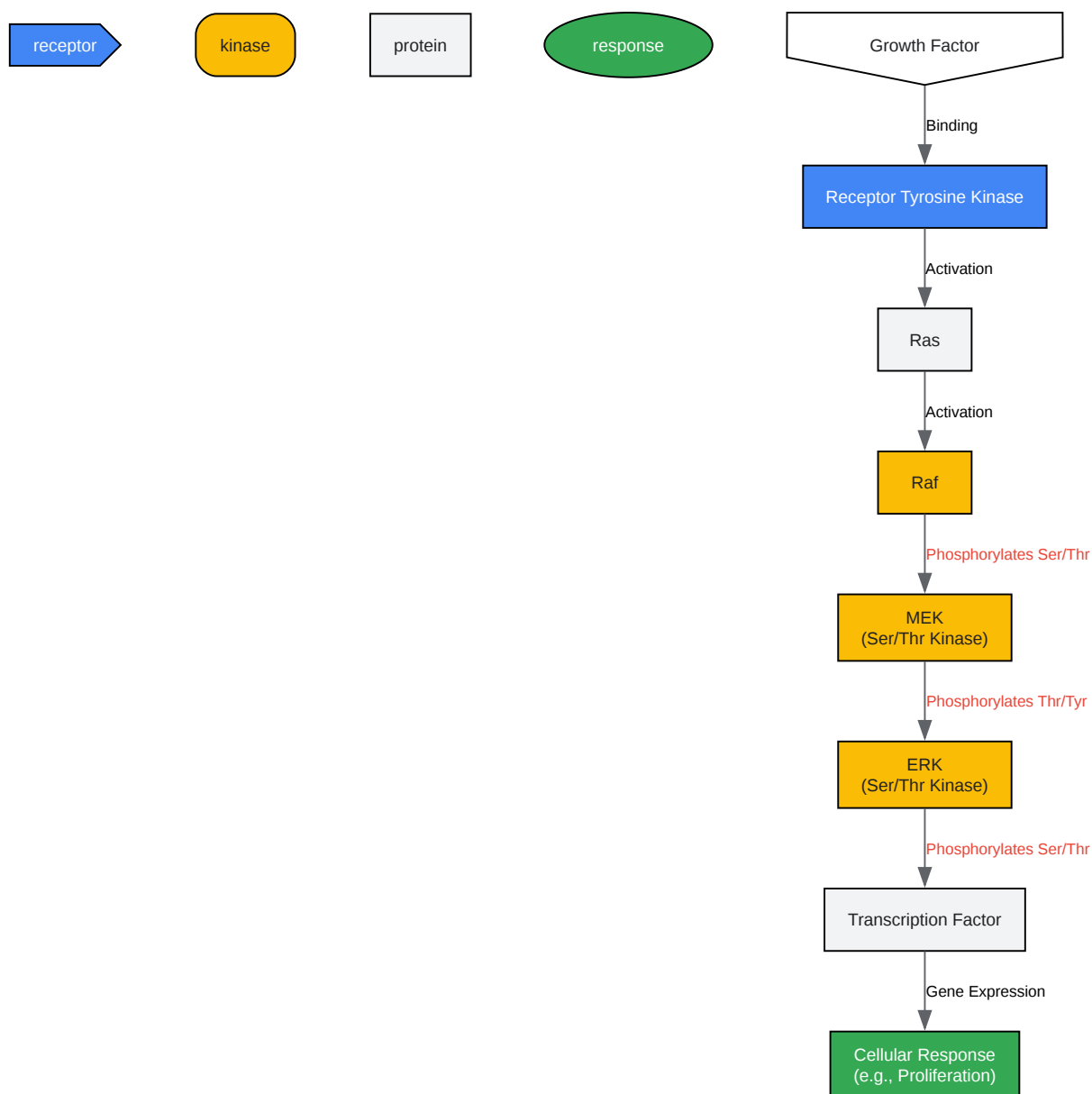
- Objective: To assess the recovery of a known phospho-species using an enrichment method like IMAC.[8][10]
- Materials:
  - IMAC resin (e.g., Fe<sup>3+</sup>-IMAC)[9]
  - Complex biological lysate (e.g., tryptic digest of HeLa cells)
  - **O-Phospho-DL-threonine** standard
  - Enrichment buffers (loading, washing, elution) as per manufacturer's protocol.[10]
- Procedure:
  1. Spike a known amount of **O-Phospho-DL-threonine** (e.g., 10 pmol) into a complex peptide mixture (e.g., 1 mg of HeLa cell digest).
  2. Perform the IMAC phosphopeptide enrichment protocol. This typically involves:
    - Equilibrating the IMAC resin.
    - Loading the sample onto the resin.
    - Washing the resin to remove non-phosphorylated peptides.
    - Eluting the bound phosphopeptides.[10]
  3. Analyze the eluted fraction by LC-MS/MS using a targeted method (e.g., PRM) for the **O-Phospho-DL-threonine** precursor ion.
  4. Quantify the peak area of the **O-Phospho-DL-threonine** in the eluted fraction.
  5. Calculate the recovery rate by comparing the peak area of the enriched sample to that of a direct injection of the same amount of standard.

## Visualizations



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Caption: Experimental workflow for utilizing the **O-Phospho-DL-threonine** standard.



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Caption: MAPK/ERK signaling pathway involving threonine phosphorylation.



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